molecular formula C17H19N3O2S B2408624 (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1211932-10-3

(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Katalognummer: B2408624
CAS-Nummer: 1211932-10-3
Molekulargewicht: 329.42
InChI-Schlüssel: DWJGWHSFJWITJL-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one features a conjugated enone system bridging a piperidine-linked 1,3,4-oxadiazole moiety and a thiophene ring. Key structural attributes include:

  • Piperidine-1,3,4-oxadiazole core: The oxadiazole ring, substituted with a cyclopropyl group, is fused to a piperidine, likely enhancing rigidity and influencing lipophilicity.
  • (E)-configuration: The trans-arrangement of the enone group may stabilize the molecule via conjugation, affecting reactivity and solubility .

While specific biological data for this compound are unavailable in the provided evidence, its structural motifs align with pharmacophores seen in kinase inhibitors and antimicrobial agents .

Eigenschaften

IUPAC Name

(E)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-15(6-5-14-2-1-11-23-14)20-9-7-13(8-10-20)17-19-18-16(22-17)12-3-4-12/h1-2,5-6,11-13H,3-4,7-10H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJGWHSFJWITJL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C=CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel synthetic derivative featuring a complex structure that includes an oxadiazole ring, piperidine moiety, and thiophene group. This combination of heterocycles is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting with the formation of the oxadiazole ring through cyclization methods. The structural characterization is performed using various spectroscopic techniques such as NMR, FTIR, and mass spectrometry to confirm the compound's identity and purity.

Anticancer Activity

Recent studies indicate that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 by increasing p53 expression and activating caspase pathways . Molecular docking studies suggest that it may interact with estrogen receptors similarly to Tamoxifen, indicating potential as a selective estrogen receptor modulator (SERM) in breast cancer therapy .

Antimicrobial Activity

The oxadiazole derivatives are also recognized for their antimicrobial properties:

  • Antibacterial Effects : Compounds similar to the target molecule have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, often outperforming traditional antibiotics like ampicillin . The introduction of electron-withdrawing groups has been shown to enhance this activity significantly.

Antiparasitic Activity

Emerging evidence suggests that oxadiazole derivatives can inhibit key enzymes in parasitic organisms:

  • Inhibition of Dihydrofolate Reductase : Some derivatives have shown activity against Plasmodium falciparum, with IC50 values comparable to established antimalarials like chloroquine . This suggests a potential application in treating malaria.

Case Studies and Research Findings

A comprehensive analysis of various studies reveals the following insights into the biological activity of related compounds:

CompoundActivityIC50 ValueReference
5-(4-fluorophenyl)-1,3,4-oxadiazoleAntibacterial1.56 µg/mL against S. aureus
1,2,4-Oxadiazole derivativesAnticancer (MCF-7)10.38 µM
5-cyclopropyl derivativesAntimalarialComparable to chloroquine

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit promising antimicrobial properties. For instance, compounds similar to (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have been synthesized and evaluated for their antibacterial and antifungal activities. In vitro tests showed that several derivatives displayed significant activity against various microbial strains, indicating their potential as new lead molecules for antibiotic development .

Antiviral Properties

The compound's structural analogs have been investigated for their antiviral effects, particularly against influenza viruses. Research has focused on disrupting the interactions between viral proteins crucial for replication. Compounds with similar oxadiazole structures were found to inhibit viral polymerase activity effectively, suggesting that (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one could also possess antiviral properties .

Neuropharmacological Effects

The piperidine component of the compound is known for its neuroactive properties. Studies have indicated that piperidine derivatives can influence neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety. The incorporation of the oxadiazole moiety may enhance these effects through improved receptor binding profiles .

Organic Electronics

The thiophene unit in the compound suggests potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Thiophene derivatives are known for their excellent charge transport properties. Research into the electronic properties of similar compounds indicates that they can be utilized as semiconductors in electronic devices .

Photovoltaic Applications

Studies have shown that compounds containing thiophene and oxadiazole can improve the efficiency of solar cells by enhancing light absorption and charge mobility. The unique structure of (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one positions it as a candidate for further exploration in this field .

Case Studies

StudyFocusFindings
Antimicrobial Evaluation Synthesis of oxadiazole derivativesCompounds showed significant antibacterial activity against E. coli and S. aureus .
Antiviral Activity Influenza virus polymerase inhibitionDerivatives inhibited viral replication effectively in vitro .
Organic Electronics Charge transport propertiesCompounds demonstrated promising characteristics for use in OLEDs .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the (E)-enone scaffold but differ in heterocyclic substituents and functional groups:

Compound Name Heterocycles/Substituents Molecular Formula Molecular Weight Hypothesized Activity Reference
Target Compound Oxadiazole, thiophene, cyclopropyl C₁₉H₂₀N₃O₂S 366.45 Kinase inhibition
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one Imidazole, phenyl, methylphenyl C₁₇H₁₄N₂O 268.31 Unknown
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one Triazole, naphthalene, nitrophenyl C₂₀H₁₅N₅O₃ 385.37 Antimicrobial
(E)-3-(4-Methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one Thiazole, methoxyphenyl, methyl, phenyl C₂₀H₁₈N₂O₂S 350.43 Kinase inhibition (e.g., EGFR)
Key Observations:

Heterocycle Impact: The target’s 1,3,4-oxadiazole and thiophene combination distinguishes it from imidazole () and triazole () derivatives. Oxadiazoles are known for metabolic stability, while thiophenes enhance π-π stacking in binding pockets . ’s thiazole-containing compound highlights how sulfur position (thiophene vs. thiazole) affects electronic properties and target selectivity.

Nitro groups () are associated with antimicrobial activity but may introduce toxicity risks, whereas the target’s thiophene could offer a safer profile .

Biological Activity Trends: Enone derivatives with electron-withdrawing groups (e.g., nitro in ) often exhibit antimicrobial properties, while aromatic heterocycles (thiophene, thiazole) correlate with kinase inhibition () .

Methodologies for Structural and Similarity Analysis

  • Crystallographic Tools : Programs like SHELXL () and Mercury CSD () enable precise bond-length and packing comparisons, critical for understanding conformational stability and intermolecular interactions.
  • Cheminformatics Approaches :
    • Molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients quantify structural similarity, aiding virtual screening ().
    • For example, the target compound’s similarity to ’s thiazole derivative could be assessed to prioritize kinase-targeted assays .

Q & A

Q. What synthetic routes are recommended for this compound?

The synthesis involves two key steps:

  • Oxadiazole-piperidine core : Cyclization of thiosemicarbazides using POCl₃ or polyphosphoric acid at 80–100°C, followed by nucleophilic substitution with piperidine derivatives .
  • Enone formation : Claisen-Schmidt condensation between the oxadiazole-piperidine ketone and thiophene-2-carbaldehyde under basic conditions (NaOH/EtOH, 0–5°C for 12 hrs). Optimize molar ratios (1:1.2 ketone:aldehyde) to achieve yields >70% .
StepReagents/ConditionsYield (%)Reference
Oxadiazole cyclizationPOCl₃, 80°C, 6 hrs65–75
CondensationNaOH/EtOH, 0–5°C70–85

Q. Which spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Identify E-configuration via coupling constants (J = 15–16 Hz for olefinic protons at δ 6.8–7.5 ppm). Thiophene protons appear as doublets (δ 7.2–7.4 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretches at 1660–1680 cm⁻¹ and oxadiazole C=N bands at 1550–1600 cm⁻¹ .
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated m/z 384.1325, observed 384.1328) .

Q. How can solubility challenges be addressed during biological assays?

Use co-solvents like DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes (1:2 molar ratio) to enhance aqueous solubility. For crystallization, employ mixed solvents (CHCl₃:MeOH 3:1 v/v) with slow evaporation at 4°C .

Advanced Questions

Q. How can computational modeling predict reaction mechanisms?

  • DFT calculations (B3LYP/6-311G(d,p)) model transition states for oxadiazole cyclization, showing activation energies of 25–30 kcal/mol .
  • Molecular docking (AutoDock Vina) predicts binding affinities (ΔG = −8.5 to −9.2 kcal/mol) for kinase targets, guiding SAR studies .
  • Solvent effects : PCM models indicate 20% rate enhancement in DMF vs. ethanol due to dipole stabilization .

Q. How to resolve contradictions in biological activity data?

  • Standardize protocols : Follow CLSI guidelines for antimicrobial testing (inoculum size: 5×10⁵ CFU/mL; incubation: 18–24 hrs) .
  • Control solvent interference : Use DMSO ≤0.1% v/v to avoid false positives in cytotoxicity assays (MTT, IC₅₀ reproducibility ±15%) .
  • Validate targets : Employ siRNA knockdown or competitive binding assays to confirm specificity for kinases (e.g., EGFR, IC₅₀ = 1.2 µM) .

Q. What strategies improve XRD data quality for polymorphic forms?

  • Crystal growth : Use vapor diffusion with diethyl ether to obtain crystals >0.2 mm³.
  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 295 K, achieving R-factor <0.06 .
  • Polymorph differentiation : Compare unit cell parameters (e.g., Form I: monoclinic P2₁/c vs. Form II: orthorhombic Pbca) .

Q. How to address NMR signal overlap in complex mixtures?

  • 2D NMR (HSQC/HMBC) : Correlate thiophene protons (δ 7.3 ppm) with carbons at δ 125–130 ppm .
  • VT-NMR : At 243 K, resolve broadened piperidine signals (Δδ = 0.2 ppm) .
  • Isotopic labeling : ¹³C-enriched carbonyl groups track keto-enol tautomerism via 13C DEPT-135 .

Methodological Notes

  • Contradictory data : If antimicrobial results vary, re-test with standardized ATCC strains (e.g., S. aureus ATCC 25923) and check for efflux pump activity .
  • Reaction optimization : Screen Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to improve cyclization yields by 10–15% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.